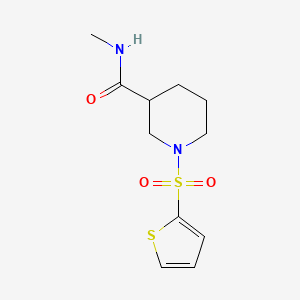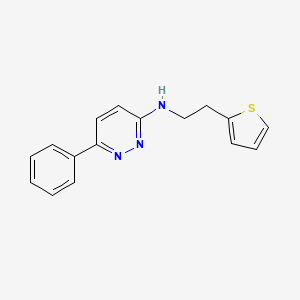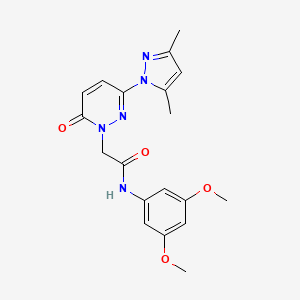![molecular formula C22H20ClFN4O2 B4515100 2-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-6-(2-fluorophenyl)-3(2H)-pyridazinone](/img/structure/B4515100.png)
2-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-6-(2-fluorophenyl)-3(2H)-pyridazinone
Descripción general
Descripción
2-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-6-(2-fluorophenyl)-3(2H)-pyridazinone is a complex organic compound characterized by its structural features, including chlorophenyl, piperazinyl, fluoro-phenyl groups, and a pyridazinone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 2-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-6-(2-fluorophenyl)-3(2H)-pyridazinone typically involves multi-step organic synthesis. The starting materials often include commercially available chemicals such as 3-chlorophenyl piperazine, 2-fluorobenzaldehyde, and reagents like acetic anhydride, phosphorus oxychloride, and various catalysts. The synthesis generally occurs through the formation of intermediate compounds, followed by coupling reactions, cyclization, and functional group modifications under specific conditions like controlled temperature, pH, and reaction time.
Industrial Production Methods
Industrial production of this compound can be scaled up using optimized batch or continuous flow processes. The use of high-efficiency reactors, robust purification techniques like column chromatography, and rigorous quality control measures ensures consistency and yield. Catalysts and automated systems further enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-6-(2-fluorophenyl)-3(2H)-pyridazinone undergoes various chemical reactions, including:
Oxidation: Can be oxidized using agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups or to form oxidation products.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can modify specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can replace specific atoms or groups within the compound, facilitated by reagents like alkyl halides or anhydrides.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Alkyl halides, anhydrides, acids.
Major Products
The major products formed from these reactions depend on the conditions and reagents used. For instance, oxidation may lead to the formation of hydroxylated or carboxylated derivatives, while reduction might result in deoxygenated or hydrogenated products. Substitution reactions typically yield compounds with modified side chains or functional groups.
Aplicaciones Científicas De Investigación
2-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-6-(2-fluorophenyl)-3(2H)-pyridazinone has extensive applications in various fields:
Chemistry: Utilized as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating conditions like inflammation, anxiety, and neurological disorders.
Industry: Used in the development of pharmaceuticals, agrochemicals, and specialty chemicals.
Mecanismo De Acción
The compound exerts its effects through specific interactions at the molecular level. It may bind to receptors or enzymes, altering their activity. The fluorophenyl and chlorophenyl groups can facilitate interactions with hydrophobic sites, while the piperazinyl moiety may enhance binding affinity through ionic or hydrogen bonding interactions. Pathways involved may include modulation of neurotransmitter systems, inhibition of specific enzymes, or interaction with cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-{2-[4-(2-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-6-(3-fluorophenyl)-3(2H)-pyridazinone
2-{2-[4-(4-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-6-(4-fluorophenyl)-3(2H)-pyridazinone
2-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-6-(3-methylphenyl)-3(2H)-pyridazinone
Uniqueness
Compared to these similar compounds, 2-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-6-(2-fluorophenyl)-3(2H)-pyridazinone is unique due to its specific structural arrangement, which may confer distinct biological activities and physicochemical properties
Voilà! An in-depth dive into this intriguing compound. What piques your curiosity the most?
Propiedades
IUPAC Name |
2-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-6-(2-fluorophenyl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClFN4O2/c23-16-4-3-5-17(14-16)26-10-12-27(13-11-26)22(30)15-28-21(29)9-8-20(25-28)18-6-1-2-7-19(18)24/h1-9,14H,10-13,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGFBMUNYCKIDLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CN3C(=O)C=CC(=N3)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClFN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-cyclooctyl-1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B4515023.png)
![4-{6-[4-(4-tert-butylbenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine](/img/structure/B4515025.png)
![4-[(6-oxo-3-phenyl-1(6H)-pyridazinyl)methyl]benzonitrile](/img/structure/B4515031.png)
![N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B4515037.png)

![N-(4-tert-butylphenyl)-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide](/img/structure/B4515046.png)


![N-cyclohexyl-N'-[2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-ethanoisoindol-2-yl)ethyl]urea](/img/structure/B4515071.png)
![N-isobutyl-2-[(methoxyacetyl)amino]benzamide](/img/structure/B4515079.png)
![N-{2-[(2-oxo-1-pyrrolidinyl)methyl]benzyl}-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B4515087.png)
![2-[6-(benzyloxy)-1H-indol-1-yl]-N-(3-methylpyridin-2-yl)acetamide](/img/structure/B4515101.png)
![1-[(5-methoxy-1H-indol-1-yl)acetyl]piperidine-4-carboxamide](/img/structure/B4515122.png)
![1-[(dimethylamino)sulfonyl]-N-[1-(2,5-dimethylphenyl)ethyl]-3-piperidinecarboxamide](/img/structure/B4515128.png)
